molecular formula C7H6BrNS B15091418 2-Bromo-4,5-dimethylthiophene-3-carbonitrile

2-Bromo-4,5-dimethylthiophene-3-carbonitrile

Katalognummer: B15091418
Molekulargewicht: 216.10 g/mol
InChI-Schlüssel: HHILCJDDEXBLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and a nitrile group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the bromination of 4,5-dimethylthiophene-3-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, catalytic hydrogenation), solvents (ether, ethanol).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4,5-dimethylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Amino-4,5-dimethylthiophene-3-carbonitrile: Similar structure but with an amino group instead of a bromine atom.

  • **4,5-Dimethylthioph

Eigenschaften

Molekularformel

C7H6BrNS

Molekulargewicht

216.10 g/mol

IUPAC-Name

2-bromo-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C7H6BrNS/c1-4-5(2)10-7(8)6(4)3-9/h1-2H3

InChI-Schlüssel

HHILCJDDEXBLQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=C1C#N)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.